molecular formula C16H25NO2 B5629757 [3-ethyl-1-(2-phenoxyethyl)-3-piperidinyl]methanol

[3-ethyl-1-(2-phenoxyethyl)-3-piperidinyl]methanol

Cat. No. B5629757
M. Wt: 263.37 g/mol
InChI Key: IZLXUCZUYVIOOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthetic approaches to similar piperidinyl methanol derivatives often involve condensation reactions, where key functional groups are introduced onto the piperidine backbone. For instance, compounds like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol have been synthesized through the reaction of diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl chloride, using methylene dichloromethane as a solvent and triethylamine as a base. Such methods are characterized by their use of specific reagents to introduce sulfonyl groups, hinting at the versatility of piperidine derivatives in organic synthesis (Girish et al., 2008).

Molecular Structure Analysis

X-ray crystallography has provided detailed insights into the molecular structure of piperidinyl methanol derivatives, revealing that the piperidine ring often adopts a chair conformation. The geometric arrangement around substituent atoms, such as sulfur in sulfonyl-modified derivatives, typically reflects a distorted tetrahedral shape. These studies underscore the conformational preferences and structural dynamics of piperidine-based compounds, contributing to our understanding of their molecular architecture (Girish et al., 2008).

properties

IUPAC Name

[3-ethyl-1-(2-phenoxyethyl)piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-2-16(14-18)9-6-10-17(13-16)11-12-19-15-7-4-3-5-8-15/h3-5,7-8,18H,2,6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLXUCZUYVIOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN(C1)CCOC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Ethyl-1-(2-phenoxyethyl)-3-piperidinyl]methanol

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